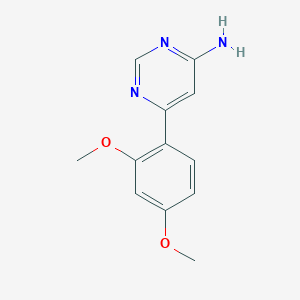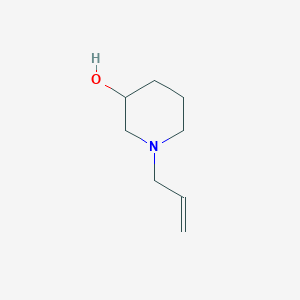
6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of 4,6-diphenylpyrimidin-2-amine derivatives containing a guanidine moiety . Another method involves reacting chalcone derivatives with guanidine hydrochloride in the presence of dimethylformamide .
Molecular Structure Analysis
The molecular structure of “6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine” and its derivatives has been studied using in silico docking experiments . These studies have helped to elucidate the molecular binding mode between the compound and Aurora kinase A .
Scientific Research Applications
Synthesis and Kinase Inhibition
6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine and its derivatives are primarily investigated for their role in the synthesis of kinase inhibitors. For example, compounds structurally related to this compound, such as N-(3,4-Dimethoxyphenyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine, have been designed as new inhibitors of CLK1 and DYRK1A kinases. The crystal structure of one such compound was established through X-ray diffraction, indicating potential applications in understanding the biological mechanisms of action of these inhibitors (Guillon et al., 2013).
Chemical Synthesis and Transformation
The compound is also involved in chemical synthesis studies, including the construction of pyrimido[4,5-d]pyrimidin-2,4-diones through reactions involving primary aromatic or heterocyclic amines and formaldehyde or aromatic aldehydes. Such synthetic pathways contribute to the broader field of heterocyclic chemistry and the development of novel compounds with potential biological activities (Hamama et al., 2012).
Electrochemical Properties and Binding Capabilities
Research into the electrochemical properties of aminopyrimidinone derivatives, including those with dimethoxyphenyl substitutions, focuses on developing electrochemically detectable abasic-site binders. This research has implications for DNA damage detection and repair studies, showcasing the compound's utility in developing novel diagnostic tools (Chiba et al., 2012).
Antiproliferative Activity
Certain derivatives of this compound have been synthesized and evaluated for their antiproliferative effects on cancer cell lines. These studies contribute to the ongoing search for new anticancer agents and help understand the structural features critical for such biological activity (Atapour-Mashhad et al., 2017).
Antibacterial and Antifungal Applications
The antibacterial and antifungal effects of pyrimidin-4-amine derivatives, including those with dimethoxyphenyl groups, are also areas of active research. Studies focus on synthesizing novel compounds and evaluating their efficacy against various microorganisms, contributing to the development of new antimicrobial agents (Kanth et al., 2006).
Mechanism of Action
Target of Action
The primary target of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division. It is involved in the formation of the mitotic spindle and the separation of chromosomes during mitosis .
Mode of Action
This compound interacts with AURKA by binding to it . This binding inhibits the activity of AURKA, leading to changes in the cell cycle . Specifically, the compound reduces the phosphorylation of AURKA at Thr283, a modification that is necessary for the activity of the kinase .
Biochemical Pathways
The inhibition of AURKA by this compound affects the cell cycle, particularly the transition from the G2 phase to the M phase . This leads to an accumulation of cells in the G2/M phase . The downstream effect of this is the induction of apoptosis, or programmed cell death .
Pharmacokinetics
The compound’s ability to inhibit aurka suggests that it is able to reach its target within cells .
Result of Action
The result of the action of this compound is the induction of apoptosis in cells . This is achieved through the inhibition of AURKA, leading to cell cycle arrest at the G2/M phase . The compound also triggers the cleavage of caspase-3, caspase-7, and poly (ADP-ribose) polymerase, which are markers of apoptosis .
Future Directions
The future directions for “6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine” could involve further studies to fully characterize its mode of action and potential applications in cancer treatment . Additionally, the development of new pyrimidines as anti-inflammatory agents is a possible research direction .
properties
IUPAC Name |
6-(2,4-dimethoxyphenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-16-8-3-4-9(11(5-8)17-2)10-6-12(13)15-7-14-10/h3-7H,1-2H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWGNFHVAQZMPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=NC=N2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![tert-butyl 5-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1466840.png)


![4,7-Bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B1466847.png)

![2,2-dimethyl-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide](/img/structure/B1466850.png)
